molecular formula C13H13N3O2S B15340249 2-(Boc-amino)benzothiazole-5-carbonitrile CAS No. 2227990-06-7

2-(Boc-amino)benzothiazole-5-carbonitrile

Cat. No.: B15340249
CAS No.: 2227990-06-7
M. Wt: 275.33 g/mol
InChI Key: HDTVFYZNPBDWJU-UHFFFAOYSA-N
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Description

2-(Boc-amino)benzothiazole-5-carbonitrile is a benzothiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a carbonitrile group at position 4. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes and enabling controlled deprotection in subsequent steps . The carbonitrile group at position 5 contributes to the compound’s electron-withdrawing properties, influencing reactivity and binding affinity in medicinal applications .

Properties

CAS No.

2227990-06-7

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

tert-butyl N-(5-cyano-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C13H13N3O2S/c1-13(2,3)18-12(17)16-11-15-9-6-8(7-14)4-5-10(9)19-11/h4-6H,1-3H3,(H,15,16,17)

InChI Key

HDTVFYZNPBDWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)benzothiazole-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields 2-(Boc-amino)benzothiazole.

    Introduction of the Cyano Group: The protected intermediate is then subjected to a cyanation reaction. This can be achieved using reagents such as copper(I) cyanide (CuCN) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)benzothiazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Cyclization: Catalysts such as palladium on carbon (Pd/C) can facilitate cyclization reactions.

Major Products Formed

    Substitution Products: Various substituted benzothiazoles.

    Deprotected Amines: 2-amino-5-cyanobenzothiazole.

    Cyclized Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(Boc-amino)benzothiazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is employed in the design of probes for biological imaging and diagnostics.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)benzothiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazole/Benzothiazole Core

The following table compares 2-(Boc-amino)benzothiazole-5-carbonitrile with analogs differing in substituents or core structure:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
This compound Benzothiazole Boc-amino (C2), CN (C5) C₁₃H₁₃N₃O₂S 283.33 Not provided Potential kinase inhibitor; Boc group enhances synthetic stability
2-Chlorothiazole-5-carbonitrile Thiazole Cl (C2), CN (C5) C₄H₂ClN₂S 144.59 385432-46-2 Research reagent; used in heterocyclic synthesis
2-Bromothiazole-5-carbonitrile Thiazole Br (C2), CN (C5) C₄HBrN₂S 189.03 440100-94-7 Halogenated analog; higher molecular weight than chloro analog
2-Chlorobenzo[d]thiazole-5-carbonitrile Benzothiazole Cl (C2), CN (C5) C₈H₃ClN₂S 202.64 33342-65-3 Aromatic core enhances binding in medicinal chemistry
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid Thiazole Boc-amino (C2), COOH (C4), CH₃ (C5) C₁₀H₁₄N₂O₄S 258.29 547763-09-7 Carboxylic acid substituent alters solubility and reactivity

Key Differences and Implications

  • Substituent Effects: Halogens vs. Boc-amino: Chloro and bromo analogs (e.g., 2-Chlorothiazole-5-carbonitrile) exhibit higher electrophilicity due to halogen electron-withdrawing effects, making them reactive intermediates in cross-coupling reactions. In contrast, the Boc-amino group provides steric bulk and protects the amine, enabling selective deprotection in multi-step syntheses . Carbonitrile Position: The carbonitrile group at position 5 in benzothiazole derivatives enhances π-π interactions in biological targets, as seen in kinase inhibitors like those studied by Frasinyuk et al. .
  • Pharmacological Potential: Benzothiazole derivatives (e.g., 2-Chlorobenzo[d]thiazole-5-carbonitrile) demonstrate anticancer activity by inhibiting ATR kinase, a DNA damage response protein . The Boc-protected analog may exhibit improved metabolic stability compared to halogenated versions, though in vivo studies are needed to confirm this hypothesis. Thiazole-based compounds (e.g., 2-Bromothiazole-5-carbonitrile) are often intermediates rather than end-products due to their reactivity, whereas benzothiazoles are more commonly explored as drug candidates .
  • Synthetic Utility: Halogenated analogs are pivotal in Suzuki-Miyaura couplings, whereas Boc-protected derivatives are employed in peptide-like syntheses. For example, Boc-D-Ala-ol () illustrates the use of Boc groups in amino alcohol protection .

Research Findings and Data

Structural Similarity Analysis

  • Similarity Scores: Computational analyses () rank structural analogs based on Tanimoto coefficients: 2-Chlorothiazole-5-carbonitrile: 0.81 similarity to target compound. 2-Chlorobenzo[d]thiazole-5-carbonitrile: 0.57 similarity. Lower scores for non-benzothiazole cores highlight the importance of the aromatic system in defining properties .

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